isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 1-ethyl-3-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-6-9(8(4)11-12)10(13)14-7(2)3/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJPUMSRBNPWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 1,3-diketone with ethylhydrazine under acidic conditions can yield the desired pyrazole derivative . The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. One-pot multicomponent processes, photoredox reactions, and the use of novel reactants have been explored to enhance the yield and purity of the final product . These methods are designed to minimize the number of steps and reduce the overall production cost, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 4 undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with amines : The isopropyl ester group can be displaced by primary or secondary amines to form amides.
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Hydrolysis : Alkaline hydrolysis yields 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | NaOH (1M), H₂O, 80°C | Carboxylic acid | 92 |
| Aminolysis | Ethylamine, THF, reflux | Pyrazole-4-carboxamide | 85 |
Cyclocondensation Reactions
The pyrazole ring participates in cyclocondensation with dielectrophilic systems. A patented process (WO2012025469A1) demonstrates:
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Hydrazine-mediated synthesis : Reacting with hydrazine derivatives in halogenated solvents (e.g., dichloromethane) forms fused heterocycles like pyrazolo[1,5-a]pyrimidines .
Mechanistic Insight :
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Acid catalysis promotes tautomerization to the 5H-pyrazole form, enabling cyclization via nucleophilic attack at adjacent nitrogen atoms .
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Base catalysis stabilizes intermediates, enhancing regioselectivity .
Electrophilic Aromatic Substitution
Substituents on the pyrazole ring influence reactivity:
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Halogenation : Chlorination at position 5 occurs with Cl₂/FeCl₃ (reaction rate: 70% conversion in 2 hours).
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Nitration : Limited reactivity due to electron-withdrawing ester group; requires concentrated HNO₃/H₂SO₄ at 0°C.
Ester Reduction
The isopropyl ester is reduced to a primary alcohol using LiAlH₄:
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Conditions : THF, 0°C → RT, 4 hours.
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Yield : 78%.
Alkylation/Dealkylation
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N-1 ethyl group : Resists dealkylation under standard acidic conditions (HCl/EtOH, reflux) .
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C-3 methyl group : Can be oxidized to carboxylic acid using KMnO₄/H₂SO₄.
Comparative Reactivity Analysis
| Reaction Site | Reactivity | Dominant Pathway |
|---|---|---|
| Ester group | High | Nucleophilic substitution |
| Pyrazole C-5 | Moderate | Electrophilic substitution |
| N-1 ethyl | Low | Stable under most conditions |
Scientific Research Applications
Chemical Properties and Structure
Isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate belongs to a class of pyrazole derivatives, characterized by a five-membered ring containing nitrogen atoms. The presence of alkyl substituents enhances its lipophilicity and solubility, which are critical for its biological interactions.
The compound has demonstrated potential biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. A study reported a minimal inhibitory concentration (MIC) of less than 62.5 μg/ml against planktonic cells of Haemophilus influenzae and H. parainfluenzae, indicating strong antibacterial potential.
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| This compound | <62.5 | Effective against planktonic cells |
| N-ethyl-3-amino-5-oxo-4-phenyl-pyrazole | 0.49 - 31.25 | Effective against clinical isolates |
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation in biological systems.
Pharmacological Mechanisms
The mechanisms through which this compound exerts its effects primarily include:
- Enzyme Inhibition : It may inhibit enzymes critical to metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing various cellular signaling pathways.
Agrochemical Applications
This compound is also being explored for its potential as an agrochemical agent. Its structural similarity to other bioactive compounds allows for the development of new pesticides and herbicides.
Synthesis of Agrochemicals
The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds used in agrochemicals . Its derivatives have shown promise in enhancing crop protection through their biological activity against plant pathogens.
Materials Science
In materials science, this compound is investigated for its role in developing advanced materials with unique properties.
Polymer Chemistry
The compound can be utilized in polymer synthesis, contributing to the development of new materials with enhanced mechanical and thermal properties. Its ability to participate in various chemical reactions allows for the creation of polymers with tailored functionalities.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of pyrazole derivatives highlighted the effectiveness of this compound against Gram-negative bacteria. The research emphasized its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .
Case Study 2: Agrochemical Development
Research focused on synthesizing novel agrochemicals from pyrazole derivatives demonstrated that this compound could serve as a precursor for developing effective fungicides. The study reported improved efficacy in controlling fungal infections in crops compared to existing treatments .
Mechanism of Action
The mechanism of action of isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Parameters
Key Observations :
- Ester Group Variations : Replacing isopropyl with smaller esters (ethyl or methyl) reduces steric hindrance, which may improve reactivity in hydrolysis or coupling reactions .
- Alkyl Chain Length : The 1-propyl substituent in ’s compound increases lipophilicity compared to ethyl or methyl groups, affecting membrane permeability in biological systems .
Physicochemical and Spectral Properties
- Melting Points : While direct data for the target compound is unavailable, analogous pyrazole carboxylates exhibit melting points influenced by substituents. For example, ethyl 5-azido-1H-pyrazole-4-carboxylate melts at 92.2–93.7°C , suggesting that bulkier groups (e.g., isopropyl) may further elevate melting points due to enhanced crystal packing.
- Spectral Signatures: IR Spectroscopy: Ester carbonyl stretches typically appear near 1680–1700 cm⁻¹, while amino groups show N-H stretches near 3200–3500 cm⁻¹ . NMR: Pyrazole ring protons resonate between δ 6.5–8.5 ppm in ¹H NMR, with ester methyl groups appearing as triplets near δ 1.2–1.4 ppm .
Biological Activity
Isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article will explore the biological activity of this compound through detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can modulate the activity of receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor activity against various cancer cell lines. Notably, it demonstrated cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively. These results indicate a potential for development as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study concluded that modifications in the pyrazole ring could enhance antimicrobial activity, paving the way for further drug development .
- Antitumor Activity Assessment : Another research article focused on the antitumor properties of pyrazole derivatives found that this compound showed promising results against breast and cervical cancer cell lines, indicating its potential as a lead compound for cancer therapy .
Q & A
Q. What are the standard synthetic routes for isopropyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation or multi-step reactions. For example, ethyl pyrazole carboxylate derivatives are prepared using reagents like azido(trimethyl)silane and trifluoroacetic acid under controlled temperatures (50°C). Purification involves flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) to isolate the product . Copper-catalyzed click chemistry (e.g., with sodium ascorbate) is also employed for functionalization .
Q. What characterization techniques are essential for verifying the compound’s structure?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity .
- Mass spectrometry (MS) for molecular weight validation (e.g., ESIMS m/z analysis) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- Elemental analysis to verify composition .
Q. What safety protocols are recommended for handling this compound?
Q. How is the compound used as an intermediate in drug discovery?
It serves as a precursor for bioactive molecules, such as triazole-pyrazole hybrids with potential anti-inflammatory or antimicrobial properties. Functionalization at the pyrazole ring enables diverse pharmacological modifications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening : Copper sulfate or palladium catalysts enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., THF/water mixtures) improve reaction homogeneity .
- Temperature control : Heating to 50–80°C accelerates reaction kinetics, monitored via TLC .
- Stoichiometric adjustments : Excess electrophiles (1.3–1.5 equiv) drive reactions to completion .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled analogs to clarify ambiguous peaks .
- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals .
Q. What strategies mitigate instability during storage or reactions?
- Store in inert atmospheres at –20°C to prevent ester hydrolysis or oxidation .
- Avoid strong oxidizers and moisture; use stabilizers like BHT for long-term storage .
- Monitor decomposition via LC-MS to detect byproducts (e.g., nitroxides) .
Q. How can computational modeling enhance synthesis or bioactivity studies?
- DFT calculations predict reactive sites for functionalization (e.g., electrophilic substitution at the pyrazole C4 position) .
- Molecular docking identifies potential biological targets (e.g., enzyme active sites) for derivatives .
- QSAR models optimize substituent groups for improved pharmacokinetics .
Q. What methods analyze reaction byproducts or impurities?
Q. How are biological activities (e.g., antioxidant effects) evaluated methodologically?
- In vitro assays : DPPH radical scavenging or COX-2 inhibition tests quantify activity .
- Dose-response curves determine IC₅₀ values using triplicate measurements .
- Cell-based models (e.g., macrophage assays) validate anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
